molecular formula C47H74O18 B8118303 (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid

Cat. No.: B8118303
M. Wt: 927.1 g/mol
InChI Key: SFBJNUFWASMNDQ-KLKVHCOESA-N
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Description

Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid is a naturally occurring triterpene saponin. It is derived from plants, specifically from the Chenopodiaceae family, such as Kochia scoparia . This compound is known for its diverse biological activities and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions where glucose, xylose, and glucuronic acid are sequentially attached to the oleanolic acid backbone. The reaction conditions typically involve the use of catalysts and protecting groups to ensure the selective formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced in small quantities for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for glycosylation such as Lewis acids .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with various biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities.

    Industry: Utilized in the development of natural product libraries for drug discovery and development.

Mechanism of Action

The mechanism of action of oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The glycosidic moieties enhance its solubility and bioavailability, allowing it to effectively interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleanolic acid-3-O-glucosyl(1-2)xylyl(1-3)glucosiduronic acid is unique due to its complex glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, oleanolic acid. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-39-33(55)34(32(54)35(64-39)37(56)57)63-40-36(28(50)23(49)20-60-40)65-38-31(53)30(52)29(51)24(19-48)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35-,36+,38-,39+,40-,44-,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBJNUFWASMNDQ-KLKVHCOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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